3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 88372-47-8
VCID: VC21108752
InChI: InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
SMILES: C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

CAS No.: 88372-47-8

Cat. No.: VC21108752

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- - 88372-47-8

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 88372-47-8
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Standard InChI InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
Standard InChI Key JTCTZPXAQOMDEI-VIFPVBQESA-N
Isomeric SMILES C1CC2=CC=CC=C2N(C(=O)[C@H]1N)CC(=O)O
SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Canonical SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O

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